3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a thiazolidine ring fused with an azetidine moiety and a thiophene ring. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the reaction of an appropriate amine with a suitable electrophile, such as an epoxide or a halide, under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where the azetidine intermediate reacts with 5-methylthiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Thiazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate with thiourea or a similar sulfur-containing reagent under acidic conditions to form the thiazolidine-2,4-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or thiophene rings using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced derivatives with alcohol functionalities, and substituted derivatives with various nucleophiles attached to the azetidine or thiophene rings.
Scientific Research Applications
3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.
Azetidinones: Compounds with an azetidine ring, which are often explored for their antimicrobial and anticancer activities.
Thiophene Derivatives: Compounds containing a thiophene ring, which are widely studied for their electronic and pharmacological properties.
The uniqueness of this compound lies in its combination of these structural elements, which imparts a distinct set of chemical reactivities and biological activities.
Properties
IUPAC Name |
3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-7-2-3-9(19-7)11(16)13-4-8(5-13)14-10(15)6-18-12(14)17/h2-3,8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIJAEMNPWTKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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